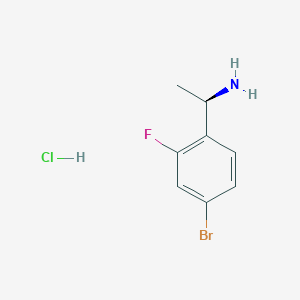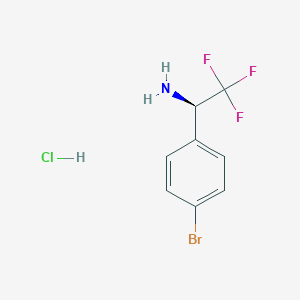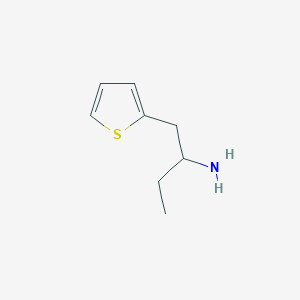
1-(Thiophen-2-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. TBA-2 is a relatively new compound, and its synthesis method and mechanism of action are still being studied.
科学的研究の応用
1-(Thiophen-2-yl)butan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. These properties make 1-(Thiophen-2-yl)butan-2-amine a potential tool for studying the role of these receptors in various physiological and pathological conditions.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is still being studied, but it is believed to involve the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor. 1-(Thiophen-2-yl)butan-2-amine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.
生化学的および生理学的効果
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes. 1-(Thiophen-2-yl)butan-2-amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
実験室実験の利点と制限
1-(Thiophen-2-yl)butan-2-amine has several advantages for use in lab experiments. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have a long duration of action, which may be useful for studying the long-term effects of receptor activation. However, 1-(Thiophen-2-yl)butan-2-amine has several limitations for use in lab experiments. It is a relatively new compound, and its synthesis method and mechanism of action are still being studied. There is limited information available on its safety and toxicity, and further studies are needed to fully understand its potential risks.
将来の方向性
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could focus on the potential therapeutic applications of 1-(Thiophen-2-yl)butan-2-amine. Its affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor make it a potential tool for studying the role of these receptors in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of research could focus on the safety and toxicity of 1-(Thiophen-2-yl)butan-2-amine. Further studies are needed to fully understand the potential risks of 1-(Thiophen-2-yl)butan-2-amine and its long-term effects on the brain and body. Additionally, research could focus on the development of new compounds that are similar to 1-(Thiophen-2-yl)butan-2-amine but have improved safety and efficacy profiles.
合成法
The synthesis method for 1-(Thiophen-2-yl)butan-2-amine is still being studied, and there is limited information available on the process. However, researchers have reported that 1-(Thiophen-2-yl)butan-2-amine can be synthesized from 2-thiophenylacetonitrile, which is converted into 2-thiophenylacetamide using lithium aluminum hydride. The 2-thiophenylacetamide is then reacted with 2-bromobutane in the presence of potassium carbonate to form 1-(Thiophen-2-yl)butan-2-amine.
特性
CAS番号 |
138769-17-2 |
|---|---|
製品名 |
1-(Thiophen-2-yl)butan-2-amine |
分子式 |
C8H13NS |
分子量 |
155.26 g/mol |
IUPAC名 |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
InChIキー |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
正規SMILES |
CCC(CC1=CC=CS1)N |
同義語 |
2-Thiopheneethanamine, -alpha--ethyl-, (+)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



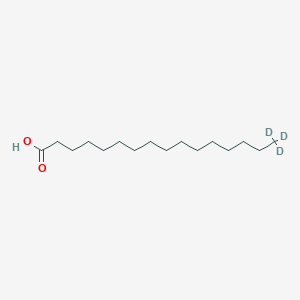
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
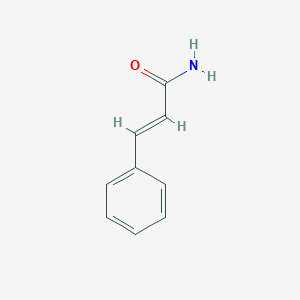
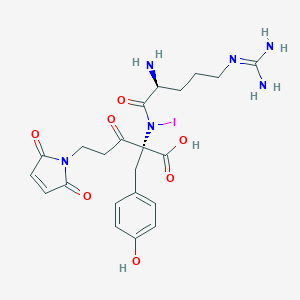
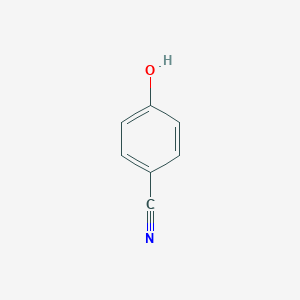
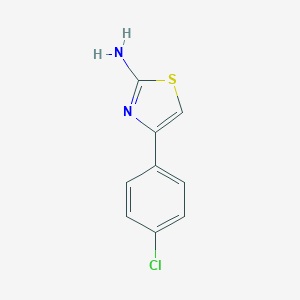
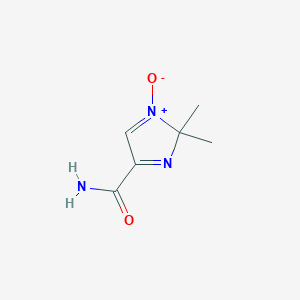
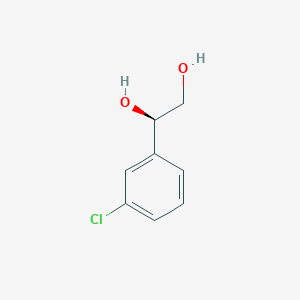
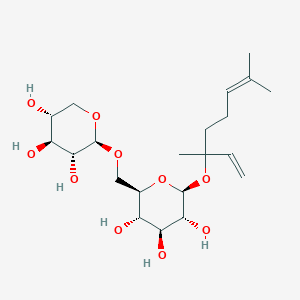

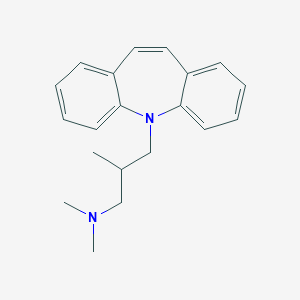
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
